molecular formula C10H12BrCl2N B13102604 (2-Bromo-5-chlorophenyl)(cyclopropyl)methanamine hydrochloride

(2-Bromo-5-chlorophenyl)(cyclopropyl)methanamine hydrochloride

Cat. No.: B13102604
M. Wt: 297.02 g/mol
InChI Key: GJQNPWLNVKRNEB-UHFFFAOYSA-N
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Description

(2-Bromo-5-chlorophenyl)(cyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C10H11BrClN·HCl It is a derivative of methanamine, where the phenyl ring is substituted with bromine and chlorine atoms, and the methanamine group is attached to a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-chlorophenyl)(cyclopropyl)methanamine hydrochloride typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and reagents can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-chlorophenyl)(cyclopropyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2-Bromo-5-chlorophenyl)(cyclopropyl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of halogenated phenyl groups on biological systems. It may serve as a model compound for investigating the interactions between halogenated aromatic compounds and biological macromolecules.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Its structure suggests that it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Bromo-5-chlorophenyl)(cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms in the phenyl ring can influence the compound’s reactivity and binding affinity. These halogen atoms can participate in halogen bonding, which can enhance the compound’s interaction with biological targets. Additionally, the cyclopropyl group can introduce steric effects that influence the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    (2-Bromo-4-chlorophenyl)methanamine hydrochloride: Similar structure but with different substitution pattern on the phenyl ring.

    (5-Bromo-2-chlorophenyl)methanamine: Similar structure but lacks the cyclopropyl group.

    (4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanamine hydrochloride: Similar structure but with additional fluorine substitutions.

Uniqueness

(2-Bromo-5-chlorophenyl)(cyclopropyl)methanamine hydrochloride is unique due to the specific arrangement of bromine and chlorine atoms on the phenyl ring and the presence of the cyclopropyl group. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

(2-Bromo-5-chlorophenyl)(cyclopropyl)methanamine hydrochloride is a synthetic organic compound with significant potential in medicinal chemistry due to its unique structural features, including halogen substituents and a cyclopropyl group. This article explores the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's structure consists of:

  • Bromine and Chlorine Substituents : These halogens enhance the compound's reactivity and potential interactions with biological targets.
  • Cyclopropyl Group : This moiety is known for its unique strain and reactivity, which may influence the compound's pharmacodynamics.

Biological Activities

Research indicates that compounds with similar structural characteristics often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various pathogens, including bacteria and fungi. For instance, related compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Properties : The presence of halogen atoms in the structure may contribute to anti-inflammatory effects observed in related phenylmethanamine derivatives.
  • Antitumor Effects : Some studies suggest that phenylmethanamines can inhibit tumor growth, although specific data on this compound is limited.

The mechanism of action for this compound is hypothesized based on its structural features:

  • Interaction with Biological Targets : Molecular docking studies indicate that the compound may bind effectively to various receptors or enzymes, influencing pathways related to inflammation and microbial resistance.
  • Reactivity in Organic Reactions : The amine group can participate in reactions typical of amines, such as acylation and alkylation, which may further enhance its biological activity through the formation of more active derivatives.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and notable biological activities of compounds similar to this compound:

Compound NameStructural FeaturesNotable Activities
2-Bromo-4-chloroanilineBromine and chlorine on an aniline ringAntimicrobial activity
CyclopropylmethanamineCyclopropane attached to an amineNeuroactive properties
5-Chloro-2-methylphenylmethanamineMethyl group on a chloro-substituted phenylAntidepressant effects
3-Bromo-4-fluoroanilineBromine and fluorine on an aniline ringAnti-inflammatory properties

Properties

Molecular Formula

C10H12BrCl2N

Molecular Weight

297.02 g/mol

IUPAC Name

(2-bromo-5-chlorophenyl)-cyclopropylmethanamine;hydrochloride

InChI

InChI=1S/C10H11BrClN.ClH/c11-9-4-3-7(12)5-8(9)10(13)6-1-2-6;/h3-6,10H,1-2,13H2;1H

InChI Key

GJQNPWLNVKRNEB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=C(C=CC(=C2)Cl)Br)N.Cl

Origin of Product

United States

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